oxozirconium;octahydrate;dihydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
oxozirconium;octahydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.8H2O.O.Zr/h2*1H;8*1H2;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBACIUATZGHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O=[Zr].Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H18O9Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Zirconium Compounds in Modern Chemistry
Zirconium and its compounds have become indispensable in various sectors of modern chemistry and technology due to their unique properties like high thermal stability, corrosion resistance, and low neutron absorption. numberanalytics.comiaea.org In the nuclear industry, zirconium alloys are critical for cladding fuel rods because they resist high temperatures and corrosion while minimizing neutron loss, which is essential for sustaining a nuclear reaction. iaea.orgzircon-association.orgresearchgate.net
Beyond nuclear applications, zirconium compounds are integral to materials science. Zirconium dioxide (ZrO₂), or zirconia, is a high-performance ceramic known for its exceptional hardness, chemical inertness, and resistance to heat. numberanalytics.comwikipedia.org These properties make it suitable for manufacturing laboratory crucibles, metallurgical furnaces, and even as a diamond substitute. wikipedia.org Furthermore, zirconium chemicals are used as additives in paints and inks to enhance adhesion and resistance to water and heat. zircon-association.org They have also served as a non-toxic substitute for lead-based driers in solvent-based paints. zircon-association.org
In the field of catalysis, zirconium-based materials are valued for their ability to accelerate and increase the selectivity of chemical reactions. numberanalytics.comzircon-association.org Their high surface area and stability under harsh conditions make them effective catalysts in a wide range of processes, including pollution control for vehicle emissions and various chemical manufacturing applications. numberanalytics.comzircon-association.org
Academic Research Trajectories for Oxozirconium;octahydrate;dihydrochloride
Academic research on oxozirconium (B3365124);octahydrate;dihydrochloride (B599025) is primarily focused on its role as a versatile precursor for synthesizing advanced materials, particularly zirconium-based nanomaterials. It is one of the most utilized zirconium sources for creating zirconium phosphates and zirconium phosphonates through methods like precipitation and sol-gel synthesis. researchgate.net These resulting materials show significant potential in catalysis, as ion-exchange materials, and for use in proton exchange membrane fuel cells. researchgate.net
A significant area of investigation is the synthesis of zirconium dioxide (ZrO₂) nanoparticles. Research has demonstrated that by manipulating reaction conditions like temperature and pH during the hydrothermal treatment of oxozirconium;octahydrate;dihydrochloride, pure tetragonal zirconia nanoparticles can be produced. These nanoparticles are highly valued for their catalytic properties. Studies have explored various synthesis methods, including:
Hydrothermal Synthesis: This method is widely used to produce ZrO₂ nanoparticles with controlled sizes, ranging from a few to hundreds of nanometers. nih.gov Researchers have used this compound as the raw material to create ZrO₂ nanoparticles with specific crystalline phases by varying the pH of the suspension. nih.gov
Green Synthesis: A recent eco-friendly approach utilizes plant extracts, such as from Asphodelus fistulosus, as reducing and stabilizing agents to synthesize ZrO₂ nanoparticles from this compound. mdpi.com
Environmental Remediation: There is growing research into its application for environmental purposes. One notable example involves using the compound to modify industrial waste-based composites to improve the removal of phosphorus from wastewater, thereby helping to address water eutrophication.
Fundamental Role in Material Science and Catalysis Precursor Chemistry
Systematic Nomenclature and Common Academic Synonyms
The compound with the formula ZrOCl₂·8H₂O is most formally named This compound according to IUPAC nomenclature. nih.govfishersci.cafishersci.fi However, in academic and commercial literature, it is more frequently referred to by a variety of synonyms. These names are often used interchangeably to describe the same chemical entity. The structural formula is more accurately represented as [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂. wikipedia.org
| Nomenclature Type | Name |
| IUPAC Name | This compound |
| Common Name | Zirconyl chloride octahydrate |
| Systematic Name | Dichloro(oxo)zirconium octahydrate |
| Other Synonyms | Zirconium(IV) oxide chloride octahydrate |
| Zirconium(IV) oxychloride octahydrate | |
| Zirconium dichloride oxide octahydrate | |
| Basic zirconium chloride |
Historical Context of Zirconyl Species Discovery and Early Structural Hypotheses
The history of zirconium chemistry began with the discovery of the element itself in 1789 by the German chemist Martin Heinrich Klaproth from the mineral zircon. ferralloy.comlanl.govrefractorymetal.orgnih.gov The impure metal was first isolated in 1824 by Jöns Jacob Berzelius. ferralloy.comlanl.govrefractorymetal.orgnih.govwikipedia.org For many years, the nature of aqueous zirconium solutions and the structure of its salts, like zirconyl chloride, were poorly understood. Early hypotheses often assumed the existence of the simple monomeric zirconyl ion, [ZrO]²⁺, in both solid and aqueous phases. However, the unusually low viscosity of zirconyl chloride solutions suggested that large linear or plate-like polymers were not present. iucr.org This led to speculation about the formation of more compact, complex species. iucr.org
Evolution of Structural Understanding: From Early Models to Refined Tetranuclear Clusters
The true structural nature of zirconyl chloride octahydrate was unveiled through X-ray crystallography. A pivotal moment in understanding this compound came with the work of Clearfield and Vaughan, who first determined its crystal structure using two-dimensional X-ray diffraction data. iucr.orgcdnsciencepub.com Their research established the existence of a polymeric species, specifically a tetranuclear complex involving hydroxo bridges. cdnsciencepub.com This foundational work was later refined, providing a more detailed and accurate picture of the complex cation. cdnsciencepub.comresearchgate.net
Subsequent three-dimensional X-ray diffraction studies confirmed and refined the initial findings, solidifying the existence of the tetranuclear complex cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. cdnsciencepub.comresearchgate.net In this structure, four zirconium(IV) ions are arranged at the corners of a slightly distorted square. iucr.org Each edge of this square is bridged by two hydroxide (B78521) (OH⁻) groups, one positioned above and one below the plane of the zirconium atoms. iucr.org Furthermore, each zirconium atom is coordinated to four water molecules. iucr.org
The coordination geometry around each zirconium atom was initially described as a distorted D4d square antiprism. cdnsciencepub.com However, later refinements of the crystal structure indicated that the coordination polyhedron is more accurately described as a D2d dodecahedron. cdnsciencepub.comresearchgate.net The chloride ions are not directly bonded to the zirconium atoms but exist as counter-ions in the crystal lattice, consistent with the high oxophilicity of Zr(IV). wikipedia.org
| Structural Parameter | Description | Reference |
| Cationic Complex | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | cdnsciencepub.comresearchgate.net |
| Arrangement | Four Zr⁴⁺ ions in a square-like formation | iucr.org |
| Bridging Ligands | Two hydroxide groups bridging each pair of Zr atoms | wikipedia.orgiucr.org |
| Terminal Ligands | Four water molecules coordinated to each Zr atom | iucr.org |
| Coordination Geometry | Approximates a D2d dodecahedron | cdnsciencepub.comresearchgate.net |
| Mean Zr-OH Bond Length | 2.142 ± 0.019 Å | cdnsciencepub.com |
| Mean Zr-OH₂ Bond Length | 2.272 ± 0.032 Å | cdnsciencepub.com |
Theoretical studies have provided deeper insights into the hydration behavior of zirconium ions. Ab initio quantum mechanical charge field molecular dynamics simulations of the Zr⁴⁺ ion in aqueous solution have shown that the ion is eight-fold coordinated in its first hydration shell. rsc.org These simulations predict a Zr-O distance of approximately 2.25 Å for the hydrated ion. rsc.org
Computational models, including density functional theory (DFT), have also been employed to study the interaction of water with zirconia (ZrO₂) surfaces. rsc.org These studies show that water molecules can adsorb molecularly, with the water oxygen coordinating to a surface zirconium atom and the water's hydrogen atoms forming hydrogen bonds with surface oxygen ions. acs.org Such computational approaches are crucial for understanding the fundamental interactions that govern the formation and stability of complex hydrated zirconium species. Furthermore, computational studies on zirconium alloys have explored the formation of zirconium hydrides, providing valuable data on the broader interactions between zirconium and hydrogen-containing species. researchgate.netosti.gov
Established Laboratory Synthetic Routes for this compound
Several well-documented routes exist for the laboratory and industrial synthesis of zirconyl chloride octahydrate, each with distinct starting materials and conditions.
A notable method for preparing high-purity zirconyl chloride octahydrate involves the controlled hydrolysis of zirconium tetrachloride (ZrCl₄) in a water-miscible alcohol, such as methanol (B129727). google.com This process is advantageous as it can yield a product with a purity exceeding 99.9% directly from commercial-grade zirconium tetrachloride. google.com
The synthesis proceeds by first dissolving impure zirconium tetrachloride in an alcohol to a concentration of approximately 38-50% by weight. google.com This solution is filtered to eliminate insoluble impurities. Subsequently, a specific amount of water, between 11 and 15 moles per mole of zirconium, is added to the alcoholic solution. This induces the hydrolysis of ZrCl₄ and the precipitation of zirconyl chloride octahydrate crystals. google.com The rapid and virtually irreversible nature of ZrCl₄ hydrolysis is a key aspect of this reaction. wikipedia.org The precipitated, free-flowing crystalline powder is then separated from the mother liquor via filtration and dried. google.com
A specific laboratory example involves dissolving 60 grams of commercial ZrCl₄ in 100 ml of methanol. After filtering, 60 ml of water is added, and the mixture is stirred for one hour to facilitate precipitation. google.com This particular execution resulted in a 96% yield of the zirconium from the initial tetrachloride. google.com
Table 1: Synthesis Parameters for Hydrolysis of Zirconium Tetrachloride in Methanol
| Parameter | Value/Range | Source |
|---|---|---|
| Starting Material | Commercial Zirconium Tetrachloride (ZrCl₄) | google.com |
| Solvent | Water-miscible alcohol (e.g., Methanol) | google.com |
| ZrCl₄ Concentration | 38-50 wt% (43% preferred) | google.com |
| Water Addition | 11-15 moles per mole of Zirconium | google.com |
| Product Purity | > 99.9% | google.com |
One of the most common methods for producing zirconyl chloride octahydrate is through the reaction of zirconium hydroxide (Zr(OH)₄) with hydrochloric acid (HCl). guidechem.comwikipedia.org The fundamental reaction is the dissolution of a zirconium hydroxide precipitate in hydrochloric acid, as described by the equation:
Zr(OH)₄ + 2HCl + 5H₂O → ZrOCl₂·8H₂O guidechem.com
The general procedure involves obtaining a zirconium hydroxide precipitate, which can be synthesized by adding a base like ammonium (B1175870) hydroxide to an aqueous solution of a zirconium salt until the pH reaches approximately 9. icm.edu.plchemicalbook.com This fresh hydroxide gel is then dissolved in hydrochloric acid. guidechem.comchemicalbook.com For instance, a slurry of ZrO(OH)₂ can be dissolved in concentrated HCl at an elevated temperature of 70-80°C. osti.gov Following dissolution, the product is obtained through a series of steps including evaporation, concentration, cooling crystallization, and grinding. guidechem.com
Industrial processes often begin with zircon sand (ZrSiO₄), the primary mineral source of zirconium. osti.gov A typical route involves the alkaline decomposition of zircon with caustic soda (sodium hydroxide) at high temperatures to produce sodium zirconate (Na₂ZrO₃). osti.govgoogle.com This step is crucial for breaking down the stable mineral structure.
From sodium zirconate, the path to zirconyl chloride involves several purification steps. One effective strategy is to convert the zirconium into an intermediate salt that allows for the separation of common impurities like iron, titanium, and silicon. osti.gov
Precipitation of Basic Zirconium Sulfate (B86663) : The crude material is processed to precipitate basic zirconium sulfate (e.g., 4ZrO₂·3SO₃·14H₂O). This step is highly effective at removing impurities such as Ti, Fe, Si, U, and Th, which are washed away. osti.gov
Conversion to Zirconium Hydroxide : The purified zirconium basic sulfate is then converted into zirconium hydroxide by reacting it with an alkali, such as ammonia. osti.govgoogle.com
Formation of Zirconyl Chloride : Finally, the washed zirconium hydroxide precipitate is dissolved in hydrochloric acid to form an aqueous solution of zirconyl chloride, which is then crystallized. osti.govgoogle.com
An alternative, more direct conversion involves reacting solid zirconium tetrachloride directly with solid zirconyl chloride octahydrate. This reaction yields zirconyl chloride trihydrate and volatilizes hydrogen chloride, driven by the heat of reaction. google.comosti.gov
Advanced Purification and Recrystallization Protocols
Achieving the high purity required for applications like advanced ceramics necessitates effective purification techniques, primarily through recrystallization.
A widely used protocol involves dissolving the impure or commercial-grade zirconyl chloride in hot (80-95°C) hydrochloric acid with a normality of 5.5-6.5 N. guidechem.com The solution is prepared to a concentration equivalent to 160-220 g/L of zirconium dioxide (ZrO₂). Subsequent cooling of this solution leads to the crystallization of purified ZrOCl₂·8H₂O. guidechem.com
Another established method is to dissolve the crude product in water, filter out any insolubles, and then add concentrated hydrochloric acid until the solution is 8-10 N in HCl. google.com This high acid concentration reduces the solubility of the zirconyl chloride and forces its precipitation as fine, white needle-like crystals. chemicalbook.comgoogle.com The resulting crystals are typically filtered and washed with a strong HCl solution (e.g., 8N HCl or 5.5 M HCl) to remove the mother liquor and any remaining soluble impurities. chemicalbook.comosti.gov
Optimization Strategies for Yield and Purity in Controlled Synthesis
Optimizing the synthesis of zirconyl chloride octahydrate involves carefully controlling reaction parameters to maximize both the yield and purity of the final product.
For the crystallization from HCl solution , the concentrations of both the zirconium salt and the acid are key variables. Research indicates that controlling the zirconium ion concentration between 85-150 g/L and the hydrochloric acid concentration between 150-300 g/L is effective. google.com Another set of optimal conditions involves concentrating the solution to achieve a ZrO₂ concentration of 2 M and an HCl concentration greater than 6 M before cooling to crystallize the product, which can result in a recovery yield of over 60%. osti.gov
Table 2: Conditions for Crystallization of Zirconyl Chloride Octahydrate from HCl Solution
| Parameter | Condition 1 | Condition 2 | Source |
|---|---|---|---|
| ZrO₂ Concentration | 160-220 g/L | ~2 M (approx. 246 g/L) | guidechem.com, osti.gov |
| HCl Concentration | 5.5-6.5 N | > 6 M | guidechem.com, osti.gov |
| Temperature | Dissolve at 80-95°C, then cool | Concentrate, then cool to room temp. | guidechem.com, osti.gov |
Process Chemistry Aspects for High-Purity Production
The industrial-scale production of high-purity zirconyl chloride octahydrate places a strong emphasis on process efficiency, impurity removal, and economics. The method of hydrolyzing ZrCl₄ in alcohol is particularly well-suited for high-purity production, as it effectively separates many metallic impurities that remain soluble in the alcoholic mother liquor. google.com A significant advantage of this process is the ability to reuse the mother liquor by fortifying it with additional methanol, making the process more economical. google.com
Table 3: Impurity Analysis in Zirconyl Chloride Octahydrate Produced via ZrCl₄ Hydrolysis in Methanol
| Impurity | First Precipitation (%) | Fourth Precipitation (Reusing Mother Liquor) (%) |
|---|---|---|
| Fe | 0.001 | 0.001 |
| Al | < 0.001 | 0.001 |
| Ti | 0.001 | 0.001 |
| Si | 0.001 | 0.001 |
| Hf | < 0.01 | < 0.01 |
Source: Data adapted from U.S. Patent 3,057,678 google.com
When starting from mineral sources, the process chemistry is designed to systematically remove a broader range of impurities. The initial alkaline decomposition and subsequent water leaching effectively remove a large fraction of silica (B1680970). osti.gov The intermediate precipitation of zirconium as a basic sulfate is a critical purification step that targets the removal of elements like iron, titanium, uranium, and thorium before the final product is crystallized. osti.gov Throughout these multi-step processes, filtration to remove insoluble residues, such as silica gel, is a recurring and essential operation. chemicalbook.comosti.gov
Table 4: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | ZrOCl₂·8H₂O |
| Zirconyl Chloride Octahydrate | ZrOCl₂·8H₂O |
| Zirconium Tetrachloride | ZrCl₄ |
| Zirconium Hydroxide | Zr(OH)₄ |
| Zirconium(IV) oxide chloride | ZrOCl₂ |
| Hydrochloric Acid | HCl |
| Methanol | CH₃OH |
| Water | H₂O |
| Zirconium Dioxide | ZrO₂ |
| Sodium Hydroxide | NaOH |
| Sodium Zirconate | Na₂ZrO₃ |
| Basic Zirconium Sulfate | e.g., 4ZrO₂·3SO₃·14H₂O |
| Ammonium Hydroxide | NH₄OH |
| Zircon (Zirconium Silicate) | ZrSiO₄ |
| Zirconyl Chloride Trihydrate | ZrOCl₂·3H₂O |
| Iron | Fe |
| Titanium | Ti |
| Silicon | Si |
| Uranium | U |
| Thorium | Th |
| Aluminum | Al |
Structural Elucidation and Coordination Environment Characterization
Crystallographic Investigations
Crystallography provides the most direct and unambiguous evidence for the three-dimensional atomic arrangement within a crystalline solid. For zirconyl chloride octahydrate, X-ray diffraction techniques have been fundamental in establishing the structure of its complex cation.
Single-Crystal X-ray Diffraction Refinement of the Tetranuclear Complex
Early assumptions about the structure of zirconyl chloride octahydrate have been corrected by detailed single-crystal X-ray diffraction studies. The formula is now definitively understood as [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O. researchgate.net The core of the compound is the tetranuclear cation [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, where four zirconium(IV) ions are linked in a cyclic arrangement. researchgate.netwikipedia.org
The refinement of the crystal structure using least-squares methods on three-dimensional diffraction data has confirmed the existence of this tetrameric complex. researchgate.net In this structure, the chloride ions are not directly bonded to the zirconium atoms but exist as counter-ions within the crystal lattice, balancing the +8 charge of the central cationic cluster. wikipedia.org The remaining water molecules are present as water of crystallization, occupying spaces within the lattice. The compound crystallizes in the tetragonal system. wikipedia.org
Analysis of Coordination Polyhedra and Bond Lengths within the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ Core
Detailed analysis of the refined crystal structure reveals that each of the four zirconium atoms resides in a distinct coordination environment. researchgate.net The four Zr⁴⁺ centers are linked by four pairs of bridging hydroxide (B78521) (OH⁻) groups. wikipedia.org In addition to the two bridging hydroxide oxygen atoms, each zirconium atom is also coordinated to four water molecules (H₂O). researchgate.net This results in a total coordination number of eight for each zirconium atom.
The coordination polyhedron around each zirconium atom was initially thought to have a D4d antiprismatic geometry. However, further refinement has shown that the geometry is more accurately described as a D2d dodecahedron. researchgate.net Within the limits of experimental error, this polyhedron exhibits twofold axial symmetry. researchgate.net
The bond lengths within the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ core have been precisely determined. The distances between zirconium and the oxygen of the bridging hydroxide groups are shorter than the distances to the oxygen of the terminal water molecules, reflecting the stronger covalent character of the bridging bonds.
| Bond Type | Description | Mean Bond Length (Å) | Reference |
|---|---|---|---|
| Zr—O(H) | Bond between Zirconium and bridging Hydroxide | 2.142 ± 0.019 | researchgate.net |
| Zr—O(H₂) | Bond between Zirconium and terminal Water | 2.272 ± 0.032 | researchgate.net |
Powder X-ray Diffraction Applications in Polymorph Identification
Powder X-ray diffraction (PXRD) is a primary technique for the identification of crystalline materials and the assessment of phase purity. For any given crystalline solid, the PXRD pattern of d-spacings and relative intensities serves as a unique fingerprint. While extensive studies on polymorphism for zirconyl chloride octahydrate are not widely reported in the literature, PXRD remains a critical tool for quality control. It is used to confirm that a synthesized or commercial sample corresponds to the known crystal structure of [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O and is not an amorphous material or a different phase, such as a lower hydrate (B1144303) or an oxide. nist.gov
Standard reference patterns, such as those compiled by the JCPDS-International Centre for Diffraction Data, are used for this purpose. By comparing the experimental PXRD pattern of a sample to the standard pattern for zirconyl chloride octahydrate, one can verify its identity and detect the presence of crystalline impurities.
Spectroscopic Characterization Methodologies
Spectroscopic methods provide information about the chemical bonding, functional groups, and local environments of atoms within the compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Assignment
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to probe the vibrational modes of molecules. These modes are characteristic of specific bonds and functional groups, such as the O-H bonds in the hydroxide groups and water molecules within zirconyl chloride octahydrate.
In-situ IR spectroscopic studies conducted during the thermal dehydration of the compound have been particularly insightful. These experiments have made it possible to distinguish between the different types of water molecules present in the crystal structure based on their distinct O-H bending vibrations (δ(H₂O)). The analysis identified vibrations corresponding to the water molecules directly coordinated to the zirconium atoms, the lattice water molecules held in the crystal structure, and the water molecules involved in strong hydrogen bonding.
While detailed Raman spectroscopic analyses specifically for zirconyl chloride octahydrate are less prevalent in the literature than IR studies, the technique is complementary. Raman spectroscopy is particularly sensitive to symmetric vibrations and would be expected to provide further information on the vibrations of the central Zr₄O₈ skeleton.
| Wavenumber (cm⁻¹) | Assignment | Description | Reference |
|---|---|---|---|
| 1595 | δ(H₂O) | Bending mode of coordinatively bound water (Zr-OH₂) | researchgate.net |
| 1620 | δ(H₂O) | Bending mode of tetrahedrally coordinated lattice water | researchgate.net |
| 1666 and 1705 | δ(H₂O) | Bending modes of strongly H-bonded lattice waters | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State (e.g., ¹H, ¹⁷O, ⁹¹Zr NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. In principle, NMR could provide significant insight into the structure and dynamics of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ ion in both solid and solution states.
¹H NMR: Proton NMR could be used to distinguish between the different proton environments: the bridging hydroxides, the coordinated water molecules, and the lattice waters. However, in aqueous solution, fast proton exchange between these sites and the bulk solvent can lead to broad, averaged signals, making distinct assignments challenging.
¹⁷O NMR: Oxygen-17 is an NMR-active isotope that could directly probe the different oxygen environments (Zr-OH-Zr, Zr-OH₂, H₂O). As with ¹H NMR, exchange processes in solution can complicate spectra. Furthermore, the low natural abundance of ¹⁷O and its quadrupolar nature present technical challenges.
⁹¹Zr NMR: Zirconium-91 is the only naturally occurring magnetic isotope of zirconium. As a quadrupolar nucleus, its NMR signals are typically very broad, making it highly sensitive to the symmetry of the local coordination environment. Solid-state ⁹¹Zr NMR has been effectively used to characterize the local structure and order in various zirconium-based materials like metal-organic frameworks. For zirconyl chloride octahydrate, this technique could confirm the coordination number and symmetry around the zirconium centers in the solid state.
Despite the potential of these techniques, detailed NMR studies specifically characterizing the tetranuclear cation in zirconyl chloride octahydrate are not widely available in the scientific literature. This is likely due to the combined experimental difficulties of fast chemical exchange in solution and the challenges associated with quadrupolar nuclei.
X-ray Absorption Spectroscopy (XAS) for Local Atomic Structure and Oxidation State
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a material. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES Analysis: The XANES region of the Zr K-edge spectrum provides information about the oxidation state and coordination geometry of the zirconium atom. For zirconyl chloride octahydrate, the position and features of the absorption edge confirm the Zr(IV) oxidation state. In-situ XAS experiments on hydrothermal fluids containing zirconium have utilized XANES to constrain zirconium complexation under various conditions. researchgate.net
EXAFS Analysis: The EXAFS region provides detailed quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. EXAFS analysis of aqueous solutions of zirconyl chloride has been instrumental in understanding the structure of zirconium species in solution. researchgate.net Studies have confirmed that in aqueous solutions, zirconium(IV) exists as polynuclear complexes. researchgate.net Analysis of the crystal structure of zirconyl chloride octahydrate reveals that the coordination polyhedron around each zirconium atom is more closely related to a D₂d dodecahedron than the previously reported D₄d antiprismatic geometry. researchgate.net
The structure of the tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, has been confirmed by these spectroscopic methods. researchgate.net Within this complex, each zirconium atom is coordinated to four bridging hydroxide groups and four terminal water molecules. wikipedia.org
| Parameter | Description | Reported Value (Å) | Source |
|---|---|---|---|
| Zr-OH Distance | Distance between the central zirconium atom and the oxygen of the bridging hydroxyl groups. | 2.12 - 2.16 | researchgate.net |
| Zr-OH₂ Distance | Distance between the central zirconium atom and the oxygen of the coordinated water molecules. | 2.27 - 2.30 | researchgate.net |
Electron Microscopy for Morphological and Nanostructural Insights (when derived from ZrOCl₂·8H₂O)
Zirconyl chloride octahydrate is a common precursor for the synthesis of various zirconium-based nanomaterials, particularly zirconium dioxide (ZrO₂). Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology (shape, size, and surface features) and nanostructure of these resulting materials.
Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the surface topography of materials. Studies on materials synthesized from ZrOCl₂·8H₂O reveal significant changes in morphology from the precursor to the final product. The precursor itself has a relatively smooth surface. researchgate.net In contrast, derived materials like sulfated zirconia often exhibit a rough surface composed of agglomerated particles. researchgate.net When used to synthesize zirconium dioxide nanoparticles (NPs), SEM analysis shows varied morphologies depending on the synthesis method. For instance, green synthesis methods have produced ZrO₂ NPs that are uniform and spherical, with diameters typically ranging from 20 to 40 nm. mdpi.com Other sol-gel methods have resulted in flaky and agglomerated surface structures. researchgate.net
Transmission Electron Microscopy (TEM): TEM is used to investigate the size, shape, and internal structure of nanoparticles. For ZrO₂ nanoparticles synthesized from zirconyl chloride octahydrate, TEM analysis has confirmed the formation of particles with average grain sizes under 25 nm. researchgate.net Sol-gel synthesis in a non-aqueous medium yielded ZrO₂ nanoparticles with an estimated crystallite size of 18.1 nm. researchgate.net These studies demonstrate that the choice of precursor and synthesis conditions directly influences the nanostructural properties of the final material. researchgate.netchemrxiv.org
| Derived Material | Synthesis Method | Microscopy Technique | Observed Morphology/Structure | Particle Size (nm) | Source |
|---|---|---|---|---|---|
| ZrO₂ Nanoparticles | Green Synthesis (Asphodelus fistulosus extract) | SEM | Uniform, spherical particles with polished surfaces. | 20 - 40 | mdpi.com |
| ZrO₂ Nanoparticles | Sol-Gel (non-aqueous) | TEM | Crystalline nanoparticles. | ~18.1 | researchgate.net |
| Alumina–zirconia nanocomposite | Sugar Precursor Process | TEM | Nanocomposite grains. | < 25 | researchgate.net |
| Sulfated Zirconia (SZ) | Precipitation | SEM | Rough surface with agglomerated particles. | Not Specified | researchgate.net |
| ZrO₂ Nanoparticles | Microwave Assisted (Phyllanthus niruri extract) | SEM | Spherical shaped nanoparticles. | ~125.4 | nih.gov |
Solution Chemistry and Hydrolysis Mechanisms of Zirconyl Species
Hydrolysis Pathways and Oligomerization Phenomena
Upon dissolution in water, zirconyl chloride octahydrate readily undergoes hydrolysis. The primary species present in aqueous solutions is the stable tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.orgnih.gov In this structure, four zirconium(IV) ions are linked by pairs of bridging hydroxide (B78521) ligands. wikipedia.org The remaining coordination sites on each zirconium atom are occupied by water molecules.
The hydrolysis process can be represented by the formation of this tetramer from hypothetical mononuclear species, although the simple mononuclear zirconyl ion, ZrO²⁺, is not believed to exist in solution. The tetramer is the result of extensive hydrolysis and immediate polymerization upon dissolution.
Further oligomerization can occur, particularly as solution conditions change. This involves the linking of these primary tetrameric units. One significant pathway is the formation of an octameric species, which can be conceptualized as the stacking of two tetrameric units. acs.org This process is part of a broader phenomenon of polymerization that leads to the formation of various polyoxozirconium species.
Formation and Characterization of Polyoxozirconium Species in Aqueous Solutions
The formation of larger polyoxozirconium species from the initial [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer is a key feature of zirconyl chloride's aqueous chemistry. An important identified species is the octamer, [Zr₈(OH)₂₀(H₂O)₂₄]⁸⁺, which exists in equilibrium with the tetramer. acs.org The formation of this octamer is favored under conditions of lower acidity. acs.org
Advanced analytical techniques are crucial for identifying and characterizing these complex species in solution.
Small-Angle X-ray Scattering (SAXS) has been instrumental in studying the size and structure of these polynuclear species. acs.orgresearchgate.net SAXS measurements have confirmed the existence of both the tetramer and the octamer, providing data on their respective radii of gyration. acs.org
Pair Distribution Function (PDF) Analysis of X-ray scattering data also confirms that Zr⁴⁺ exists as the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer in aqueous solutions across a range of concentrations (0.1–1.5 M) and precursors. nih.gov
Infrared (IR) Spectroscopy can be used to track the transitions of hydroxyl groups within the complex during processes like dehydration, providing insight into the structure.
These techniques reveal that the polymerization process can extend beyond the octamer, leading to the formation of larger, three-dimensional polymeric structures, especially as the pH of the solution is increased. researchgate.net
pH-Dependent Solution Equilibria and Species Distribution
The pH of the aqueous solution is a critical parameter that dictates the equilibrium between the different zirconyl species. The distribution of these species is highly sensitive to hydrogen ion concentration.
Low pH (pH < 3): In highly acidic solutions ([H⁺]added ≥ 0.6 M for a 0.05 M Zr(IV) solution), the tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is the dominant form. nih.govacs.org The high concentration of H⁺ ions suppresses further hydrolysis and polymerization.
Intermediate pH: As the pH increases (or acidity decreases, e.g., [H⁺]added ≤ 0.05 M), the equilibrium shifts towards the formation of larger oligomers. acs.org The octameric species, [Zr₈(OH)₂₀(H₂O)₂₄]⁸⁺, becomes more predominant. acs.org Further increases in pH lead to the formation of larger polymers and eventually, the solution may become turbid, indicating the start of precipitation. nih.gov
High pH (pH > 9): At high pH values, extensive deprotonation and polymerization occur, leading to the precipitation of hydrous zirconia. nih.govcurtin.edu.au The exact nature of the precipitate, whether it is better described as Zr(OH)₄ or ZrO(OH)₂, is dependent on the pH of formation. curtin.edu.au At pH 12 and above, the fundamental tetrameric structure breaks down, and the resulting precipitate is an amorphous gel with only short-range structural order. nih.gov
The precipitation of these hydrous oxides is a key step in the synthesis of zirconia (ZrO₂) powders, where the pH at which precipitation occurs significantly influences the properties of the final ceramic material. researchgate.netcurtin.edu.auresearchgate.net
Interactive Data Table: pH-Dependent Zirconyl Species
| pH Range | Dominant Zirconium Species | Observations |
| < 3 | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ (Tetramer) | Clear solution, tetramer is stable. nih.govacs.org |
| 3 - 9 | Equilibrium between Tetramer and [Zr₈(OH)₂₀(H₂O)₂₄]⁸⁺ (Octamer) | Octamer formation increases as pH rises. acs.org Turbidity may appear at higher end of range. nih.gov |
| > 9 | Amorphous hydrous zirconia precipitates (e.g., ZrO(OH)₂, Zr(OH)₄) | Gelation and precipitation occur. nih.gov Tetramer structure breaks down above pH 12. nih.gov |
Kinetics and Thermodynamics of Hydrolysis Processes
The tetramer [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ represents a thermodynamically favorable state for zirconium(IV) in acidic aqueous solutions. The equilibrium between the tetramer and the octamer is governed by thermodynamic principles, with the estimated equilibrium quotient for the tetramer/octamer equilibrium being approximately 0.20 ± 0.05 M³. acs.org
The subsequent polymerization and precipitation at higher pH are also thermodynamically driven processes, aiming to form the stable solid phase, hydrous zirconia. The specific polymorph of zirconia (monoclinic or tetragonal) obtained after calcination of the precipitate can be influenced by whether the precipitation process is under kinetic or thermodynamic control, which in turn is affected by factors like pH and temperature. nih.govresearchgate.net
Role of Anions and External Ligands in Modifying Solution Behavior
While often written as ZrOCl₂, the chloride anions in zirconyl chloride octahydrate are not directly bonded to the zirconium atoms within the primary [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation. wikipedia.org Instead, they exist in the second coordination sphere, balancing the positive charge of the complex. nih.gov
However, these anions and other external ligands play a significant role in modifying the solution's behavior:
Anion Concentration: The concentration of chloride ions can influence the solubility and precipitation behavior. For instance, increasing the hydrochloric acid concentration affects the solubility of zirconyl chloride octahydrate. researchgate.net The coordination of chloride ions to the outer sphere of the tetramer is electrostatically driven and becomes less favorable as the pH increases and the tetramer is deprotonated. nih.gov
Competing Anions: The presence of other anions, such as sulfate (B86663) or nitrate (B79036), can alter the speciation and stability of the polynuclear complexes. Anions can compete with hydroxide ions for coordination sites or interact with the surface of the zirconium species, influencing polymerization and precipitation. researchgate.netrsc.org
External Ligands: The addition of external ligands, such as carboxylic acids or other organic molecules, can significantly modify the hydrolysis and polymerization pathways. researchgate.net These ligands can coordinate to the zirconium centers, preventing the formation of the typical three-dimensional polymer structures and influencing the size and morphology of particles formed upon precipitation. researchgate.net Similarly, the presence of other cations (e.g., yttrium, calcium) in the solution can impact the particle size of the resulting precipitate. researchgate.net
Reactivity and Reaction Mechanisms in Zirconium Chemistry
Lewis Acidity and Catalytic Activation Mechanisms
Oxozirconium (B3365124) dihydrochloride (B599025) octahydrate, often referred to as zirconyl chloride octahydrate (ZrOCl₂·8H₂O), is recognized for the Lewis acidic nature of the zirconium(IV) ion. researchgate.netsemanticscholar.org This characteristic makes it an effective and environmentally benign catalyst in a variety of organic transformations. researchgate.net The Zr(IV) center, despite being in its highest oxidation state, can accept electron pairs, facilitating reactions by activating substrates. researchgate.net Its utility as a Lewis acid is enhanced by its low toxicity, stability, and affordability.
The Zr(IV) species in zirconyl chloride octahydrate serves as an efficient Lewis acid catalyst for numerous organic reactions. researchgate.netsemanticscholar.org It has been successfully employed in carbon-carbon bond formations, as well as protection and deprotection chemistry. thieme-connect.de The catalytic activity stems from the coordination of the electrophilic Zr(IV) center to a Lewis basic site on an organic substrate, such as a carbonyl oxygen or a nitrogen atom. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.
Zirconyl chloride octahydrate, sometimes supported on silica (B1680970) gel, has proven effective in condensation reactions like the Pechmann condensation for synthesizing coumarin (B35378) derivatives. researchgate.netresearchgate.net In this reaction, the Zr(IV) catalyst activates a phenol (B47542) and a β-keto ester to facilitate the formation of the coumarin ring system under mild, often solvent-free, conditions. researchgate.net It is also used in the acetylation of cellulose (B213188), where it catalyzes the reaction between cotton cellulose and acetic anhydride (B1165640) to produce cellulose acetates. researchgate.net Furthermore, it promotes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and the esterification of carboxylic acids. semanticscholar.orgresearchgate.net The reagent system of zirconyl chloride octahydrate with sodium iodide is effective for the chemoselective deoxygenation of sulfoxides. thieme-connect.de
Below is a table summarizing selected organic transformations catalyzed by zirconyl chloride octahydrate.
| Reaction Type | Substrates | Catalyst System | Conditions | Outcome | Source(s) |
| Pechmann Condensation | Phenols, β-keto esters | ZrOCl₂·8H₂O/SiO₂ | Ambient temperature, solvent-free | Coumarin derivatives | researchgate.netresearchgate.net |
| Cellulose Acetylation | Cotton cellulose, acetic anhydride | ZrOCl₂·8H₂O | Microwave irradiation or reflux | Cellulose acetates (up to DS = 3.0) | researchgate.net |
| Esterification | Acrylic acid, various alcohols | ZrOCl₂·8H₂O | N/A | Esters | semanticscholar.org |
| Deoxygenation | Sulfoxides | ZrOCl₂·8H₂O/NaI | Acetonitrile | Sulfides | thieme-connect.de |
| Biginelli Reaction | Aldehydes, β-ketoesters, urea | ZrOCl₂·8H₂O | 90°C, solvent-free | 3,4-Dihydropyrimidin-2(1H)-ones | researchgate.net |
DS = Degree of Substitution
The reactivity of the zirconium center is significantly influenced by the ligands coordinated to it, and ligand exchange is a key mechanistic step in many of its applications. In aqueous solution, the zirconium ion exists as a tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, where water molecules and hydroxyl groups act as ligands. researchgate.net These coordinated ligands can be substituted by other species, which is fundamental to its role in both catalysis and materials synthesis.
Mechanisms of Material Precursor Decomposition and Transformation (e.g., to ZrO₂)
Oxozirconium dihydrochloride octahydrate is a widely used precursor for the synthesis of zirconium dioxide (ZrO₂), a technologically important ceramic material. rsc.orgsabinet.co.za The transformation from the hydrated chloride salt to the oxide involves a multi-step thermal decomposition process.
The decomposition pathway can be summarized as follows:
Dehydration: The initial mass loss observed upon heating below 150°C is attributed to the removal of the eight water molecules of hydration.
Dehydroxylation: As the temperature increases from 150°C to around 700°C, a further mass loss occurs due to the decomposition of hydroxyl groups (–OH) present in the zirconium hydroxide (B78521) intermediate, which forms after initial hydrolysis. sabinet.co.za This step involves the condensation of adjacent Zr–OH groups, eliminating water and beginning the formation of the ZrO₂ structure. researchgate.net
Crystallization: An exothermic event around 450°C signifies the crystallization of the amorphous zirconium oxide into a metastable tetragonal (t-ZrO₂) or cubic phase. sabinet.co.zaresearchgate.net The formation of these high-temperature phases at relatively low temperatures is often associated with the small size of the nanocrystals formed. researchgate.net
Phase Transformation: Upon further heating, typically above 600°C, the metastable tetragonal phase transforms into the thermodynamically stable monoclinic (m-ZrO₂) phase. researchgate.net
The following table details the key stages in the thermal decomposition of zirconyl chloride octahydrate to zirconia.
| Temperature Range | Event | Product | Source(s) |
| < 150°C | Dehydration (loss of H₂O) | Anhydrous/partially hydrated species | |
| 140°C - 700°C | Dehydroxylation (loss of –OH groups as H₂O) | Amorphous Zirconium Oxide | sabinet.co.za |
| ~450°C | Crystallization | Nanocrystalline tetragonal ZrO₂ (t-ZrO₂) | sabinet.co.zaresearchgate.net |
| > 600°C | Phase Transformation | Monoclinic ZrO₂ (m-ZrO₂) | researchgate.net |
The precise nature of the starting salt and processing parameters like pH can significantly affect the decomposition behavior and the final properties of the resulting ZrO₂. researchgate.net
Hydrothermal Reaction Pathways and Product Formation
Hydrothermal synthesis using oxozirconium dihydrochloride octahydrate as a precursor is a common and effective method for producing well-defined zirconia (ZrO₂) nanoparticles and other zirconium-based materials. rsc.orgrsc.org This method involves heating an aqueous solution of the precursor in a sealed vessel (autoclave). nih.gov The reaction pathways and final products are highly dependent on parameters such as temperature, reaction time, pH, and the presence of additives or mineralizers. rsc.orgnih.gov
In aqueous solution, zirconyl chloride exists as the tetranuclear complex [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.net During hydrothermal treatment, these tetramer complexes can undergo dehydration and condensation to form substructural units that serve as nuclei for crystal growth. researchgate.net The pH of the synthesis solution is a critical factor; for instance, in the synthesis of ZnZrOₓ catalysts, adjusting the pH between 7 and 10 significantly impacts the resulting phase composition and surface properties. nih.gov Similarly, when precipitating zirconium hydroxide with bases like ammonium (B1175870) hydroxide or sodium hydroxide, the pH affects the particle aggregation and subsequent thermal decomposition characteristics. researchgate.net
By controlling the hydrothermal conditions, different phases of zirconia can be selectively synthesized. For example, pure tetragonal zirconia nanoparticles have been produced by the hydrothermal treatment of zirconyl chloride octahydrate and NH₄OH at 200°C for 12 hours without the need for templates or dopants. rsc.orgrsc.org The use of different precipitating agents, such as ethylene (B1197577) diamine, can also influence the properties of the final ZrO₂, leading to high surface area and thermal stability. researchgate.net
Interactions with Inorganic and Organic Reagents
Oxozirconium dihydrochloride octahydrate readily interacts with a wide array of both inorganic and organic reagents, a property that underpins its use as a versatile starting material and catalyst.
Interactions with Inorganic Reagents: The most common reaction with inorganic reagents is precipitation with bases. The addition of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to an aqueous solution of ZrOCl₂·8H₂O results in the formation of zirconium hydroxide, ZrO(OH)₂ or hydrated zirconia. researchgate.netnanochemres.org This precipitation is a key step in many synthesis routes for zirconia powders and catalysts. sabinet.co.za The nature of the base and the pH of precipitation influence the properties of the hydroxide gel and the final oxide material. researchgate.net In combination with sodium iodide (NaI), it forms a potent reagent system for the reductive coupling of sulfonyl chlorides and the deoxygenation of sulfoxides. thieme-connect.de
Interactions with Organic Reagents: Zirconyl chloride octahydrate is extensively used as a precursor in the synthesis of porous hybrid materials like metal-organic frameworks (MOFs). surfacesciencewestern.comnih.gov In these syntheses, it reacts with multitopic organic carboxylate linkers, such as trimesic acid (H₃BTC) or terephthalic acid, in a solvent like dimethylformamide (DMF). surfacesciencewestern.comrsc.orgrsc.org The reaction involves the substitution of water and hydroxyl ligands from the zirconium cluster core by the carboxylate groups of the organic linker, leading to the formation of a crystalline, porous framework. surfacesciencewestern.comnih.gov It also reacts with various monofunctional organic molecules. For example, its interaction with acrylic acid or other carboxylic acids in the presence of an alcohol leads to esterification. semanticscholar.org Its catalytic role in the Pechmann condensation involves interaction with phenols and β-keto esters. researchgate.net Furthermore, it can be used to prepare zirconium-alginate hydrogel beads by cross-linking sodium alginate solutions. rsc.org
Applications in Advanced Materials Synthesis and Engineering
Precursor for Zirconium Dioxide (ZrO₂) Nanomaterials
Zirconyl chloride octahydrate is a principal raw material for the production of zirconium dioxide (ZrO₂), a high-performance ceramic known for its exceptional hardness, thermal stability, and chemical inertness. guidechem.com The compound's high solubility in water and polar solvents facilitates its use in various synthesis methods to produce ZrO₂ nanoparticles with controlled size, shape, and crystalline phase (monoclinic, tetragonal, and cubic). The ability to manipulate reaction parameters like pH, temperature, and concentration is key to tailoring the nanomaterials for specific applications.
The sol-gel process is a versatile method for producing high-quality ZrO₂ ceramics and thin films, where zirconyl chloride octahydrate often serves as the zirconium source. researchgate.netresearchgate.netnih.gov In this method, a colloidal suspension, or "sol," is formed from the hydrolysis and polymerization of precursors, which then undergoes gelation to form a solid "gel" network. This gel can be further processed to create dense ceramics or coatings.
Research has demonstrated the successful preparation of doped ZrO₂ thin films using a sol-gel process with an ethanol (B145695) solution of zirconyl chloride octahydrate and various inorganic dopants like Cerium(IV) oxide, Yttrium(III) oxide, and Magnesium oxide. capes.gov.br These doped films were found to contain the desirable tetragonal zirconia phase and exhibited good wear and friction performance. capes.gov.br Similarly, highly oriented and transparent ZrO₂ films have been created using solutions containing zirconium n-propoxide, which can be derived from zirconium precursors like zirconyl chloride octahydrate. researchgate.net The properties of the resulting sol-gel-derived materials, such as film thickness and crystallinity, can be controlled by adjusting the molar ratio of the solvent and the annealing temperature. osti.gov
Hydrothermal and solvothermal synthesis are widely employed methods for producing crystalline ZrO₂ nanoparticles from zirconyl chloride octahydrate. researchgate.net These processes involve heating an aqueous or solvent-based solution of the precursor in a sealed vessel (autoclave) above the solvent's boiling point, allowing for the formation of well-defined nanocrystals. nanoient.org
Studies have shown that hydrothermal treatment of zirconyl chloride octahydrate can yield pure tetragonal ZrO₂ nanoparticles, which are valuable for catalytic applications, without requiring high-temperature annealing. The reaction conditions, such as temperature, precursor concentration, and solvent choice, significantly influence the final product's characteristics. elsevierpure.comccspublishing.org.cn For example, decreasing the precursor concentration has been shown to result in smaller particle sizes, while increasing the temperature can lead to more uniform particle sizes. elsevierpure.com The choice of solvent in solvothermal synthesis is also critical; precipitates formed in water tend to transform into the stable monoclinic phase, whereas using methanol (B129727) can help maintain the tetragonal structure. ccspublishing.org.cn
Table 1: Selected Research Findings on Hydrothermal/Solvothermal Synthesis of ZrO₂ Nanoparticles
| Precursor System | Method | Conditions | Resulting Material | Key Findings | Source |
| Zirconyl chloride octahydrate | Hydrothermal | 200–250°C, 24–72 h | Monoclinic ZrO₂ nanostructures | Synthesis conditions control the morphology (e.g., nanodiscs). | researchgate.net |
| Zirconium tetrachloride | Hydrothermal | 150–200°C, 0.1–0.5 M concentration | Monoclinic, tetragonal, and cubic ZrO₂ particles (~200 nm) | Particle size decreased with lower precursor concentration; size uniformity increased with higher temperature. | elsevierpure.com |
| Zirconyl nitrate (B79036) hydrate (B1144303) & Urea | Solvothermal | Varied temperature and time | Monoclinic ZrO₂ (in water), Tetragonal ZrO₂ (in methanol) | The solvent dictates the resulting crystalline phase due to differences in precipitate solubility. | ccspublishing.org.cn |
| Zirconium precursor & Organic Solvents | Solvothermal | Varied precursor concentration | Pure monoclinic, cubic, or tetragonal ZrO₂ nanocrystals | The solvent's chemical structure and pKa value guide the growth pathway, allowing for phase-pure nanoparticles. | rsc.org |
Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are key techniques for depositing thin, uniform films, particularly in the microelectronics industry. nih.govosti.gov These methods require volatile precursors that can be transported in the gas phase to a substrate surface. While zirconyl chloride octahydrate itself is not suitable for these processes due to its low volatility, it is a critical starting material for synthesizing appropriate precursors like anhydrous zirconium tetrachloride (ZrCl₄). wikipedia.orgmdpi.com
Investigations into CVD and ALD of ZrO₂ have frequently involved halide precursors. mdpi.comresearchgate.net ZrCl₄, for instance, can be used to deposit ZrO₂ through oxidation or hydrolysis at high temperatures, typically between 800 and 1200°C. mdpi.com However, these chloride-based systems present challenges. The ZrCl₄-H₂O system is highly reactive and prone to particle formation in the gas phase, while the process can also generate corrosive hydrogen chloride (HCl) as a byproduct, which may degrade film quality. osti.govmdpi.com These challenges drive ongoing research into alternative, more stable, and highly reactive zirconium precursors for low-temperature deposition. osti.govgoogle.com
Synthesis of Zirconium-Based Composites and Hybrid Materials
Zirconyl chloride octahydrate is a valuable precursor for creating advanced composite and hybrid materials. americanelements.com Its incorporation into various matrices can significantly enhance the final material's mechanical, thermal, and chemical properties.
Researchers have used zirconyl chloride octahydrate to synthesize zirconium-doped tin oxide (SnO₂:Zr) nanopowders via a soft chemical route. researchgate.net The inclusion of zirconium was found to strongly influence the structural, optical, and morphological properties of the tin oxide nanopowders. researchgate.net In another application, zirconyl chloride octahydrate is used to modify industrial waste-based composites, such as those made from steel slag and fly ash, to create cost-effective adsorbents for removing phosphorus from wastewater. Furthermore, it can be incorporated into polymer matrices, where it acts to improve the thermal stability and mechanical characteristics of the resulting nanocomposite material.
Precursor for Zirconium Phosphates and Phosphonates
Zirconyl chloride octahydrate is one of the most frequently used zirconium sources for the synthesis of zirconium phosphates and zirconium phosphonates. researchgate.netresearchgate.netscbt.com These materials are synthesized through methods such as precipitation and sol-gel techniques. researchgate.netresearchgate.net The resulting zirconium- and phosphorus-containing compounds are noted for their potential in a variety of high-performance applications. researchgate.net These include uses in catalysis, as ion-exchange materials, and in the development of proton exchange membranes for fuel cells. researchgate.netresearchgate.net Zirconyl chloride octahydrate is explicitly described as a building block for creating new series of mixed zirconium phosphonates. scbt.comsigmaaldrich.com
Role in Ceramic and Glass Manufacturing Processes
In traditional ceramic and glass manufacturing, zirconyl chloride octahydrate serves as a key raw material for producing zirconium compounds that enhance the final products' properties. guidechem.comchemicalbook.com It is used in the manufacture of refractory materials, ceramic glazes, and enamels. americanelements.comguidechem.comchemicalbook.com
When processed into zirconia, it is used as a whiteness and opacity enhancer in ceramics. zircon-association.org Added to ceramic glazes or frits, zirconium compounds increase opacity and improve resistance to abrasion and chemical attack. guidechem.comzircon-association.org Its high melting point and resistance to corrosion contribute to the durability and high-temperature performance of ceramic products like tiles and industrial components. crayoncolor.in The use of zirconium-based materials derived from precursors like zirconyl chloride octahydrate is crucial for achieving ceramics with superior strength, durability, and aesthetic qualities. crayoncolor.in
Application in Thin Film Deposition Technologies
Dichlorooxozirconium octahydrate serves as a key water-soluble reagent for the fabrication of zirconium-based thin films, particularly zirconium dioxide (ZrO₂), which is valued in microelectronics and as a protective coating. americanelements.commdpi.commdpi.com Solution-based methods like spray pyrolysis and spin coating frequently utilize this compound due to its straightforward application in creating aqueous precursor solutions. mdpi.comtuwien.at
In the spray pyrolysis technique, an aqueous solution of dichlorooxozirconium octahydrate is atomized and sprayed onto a heated substrate. tuwien.at The deposition of pure zirconia thin films has been reported on various substrates, including glass and transparent conductive oxides (TCOs). tuwien.at The properties of the resulting films are highly dependent on process parameters such as the precursor solution's composition and the deposition temperature. tuwien.at For instance, the oxidation of ZrCl₄, a related precursor, to form ZrO₂ coatings can occur at temperatures between 800 and 1550 °C. mdpi.com While highly reactive, these systems are prone to homogeneous nucleation, which must be carefully controlled. mdpi.com
Spin coating is another common technique where a solution of dichlorooxozirconium octahydrate in deionized water is applied to a substrate, which is then spun at high speed to create a uniform film. mdpi.com Research has demonstrated the fabrication of ZrO₂ thin films on quartz substrates using a 0.3 M solution of the precursor without any catalytic agent. mdpi.com The process involves repeated coating and baking steps to achieve the desired thickness and properties. mdpi.com
These solution-based methods offer an environmentally friendlier and often more cost-effective alternative to vacuum-based deposition techniques for creating functional ceramic layers. mdpi.com
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Dichlorooxozirconium octahydrate is a widely used metal precursor for the synthesis of zirconium-based Metal-Organic Frameworks (Zr-MOFs), a class of crystalline coordination polymers known for their high thermal and chemical stability. chemrxiv.orgresearchgate.net Its use is documented in the synthesis of several prominent Zr-MOFs, including the UiO-66 and MOF-808 series. chemrxiv.orgnih.gov
The synthesis mechanism typically involves the hydrolysis and hydration of the precursor in a solvent like N,N'-dimethylformamide (DMF) to form zirconium oxo-clusters, which then coordinate with organic linkers. chemrxiv.orgsemanticscholar.org The presence of water, either from the octahydrate salt itself or added to the reaction mixture, is crucial for the formation of these clusters and the subsequent crystallization of the MOF structure. chemrxiv.orgresearchgate.net Studies have shown that using dichlorooxozirconium octahydrate can lead to high yields and the formation of smaller, more reproducible MOF particles compared to anhydrous precursors like ZrCl₄. semanticscholar.org
Table 1: Comparison of Zr-MOF Synthesis Using Different Zirconium Precursors
| Zirconium Precursor | Resulting MOF (UiO-66) Properties | Reference |
| ZrOCl₂·8H₂O | Higher yields, smaller particles, more reproducible | semanticscholar.org |
| ZrCl₄ | Lower yields, larger particles | semanticscholar.org |
Role in MOF Synthesis and Defect Engineering
The choice of precursor and synthesis conditions plays a critical role in the final properties of the MOF, including its crystallinity and the presence of structural defects. chemrxiv.org While sometimes considered a drawback, the use of dichlorooxozirconium octahydrate has been associated with reduced crystallinity, which is a key aspect of "defect engineering." researchgate.net
Defect engineering is the deliberate introduction of structural imperfections, such as missing linkers or metal clusters, to enhance the functionality of MOFs. rsc.orgrsc.org These defects can create open coordination sites on the metal clusters, which act as catalytically active centers and improve the material's performance in applications like adsorption and catalysis. rsc.orgrsc.orgnih.gov
Several strategies employ dichlorooxozirconium octahydrate to create defective MOFs:
Modulator-Assisted Synthesis: Adding modulators like acetic acid or formic acid to the reaction mixture competes with the organic linker for coordination to the zirconium clusters, leading to missing linker defects. chemrxiv.orgnih.gov The concentration of the modulator can be tuned to control the defect density. nih.gov
Varying Reaction Time and Stoichiometry: Modifying the molar ratio of the metal precursor to the organic linker or changing the reaction time can also introduce structural defects. nih.gov For example, in the synthesis of MOF-808, using a 3:1 precursor-to-linker molar ratio with a shorter reaction time resulted in a more defective material compared to a 1:1 ratio with a longer reaction time. nih.gov
The introduction of these defects can significantly alter the material's properties, such as surface area and porosity, which can be tailored for specific applications. rsc.orgnih.gov
Table 2: Defect Engineering in MOF-808 Synthesis
| Synthesis Condition | Precursor | Linker | Precursor:Linker Ratio | Reaction Time | Result | Reference |
| Pristine MOF | ZrOCl₂·8H₂O | H₃BTC | 1:1 | 7 days | Standard MOF-808 | nih.gov |
| Defective MOF | ZrOCl₂·8H₂O | H₃BTC | 3:1 | 2 days | Defective MOF-808 | nih.gov |
Formation of Coordination Polymers with Specific Ligands
Dichlorooxozirconium octahydrate is used to construct a wide variety of coordination polymers by reacting it with diverse organic ligands. The structure and function of the resulting material are dictated by the geometry and chemical nature of the ligand.
Commonly used ligands include simple dicarboxylic or tricarboxylic acids such as:
1,3,5-Benzenetricarboxylic acid (H₃BTC or trimesic acid): This linker is used to form the well-known MOF-808, where it connects with hexanuclear zirconium clusters. chemrxiv.orgnih.govrsc.org
Terephthalic acid (H₂BDC): This linear dicarboxylate linker is the building block for the UiO-66 framework. nih.gov
More complex and functionalized ligands are also employed to create specialized coordination polymers:
Iron(II) Clathrochelate Ligands: Researchers have successfully synthesized novel MOFs by combining dichlorooxozirconium octahydrate with ditopic carboxylic acid ligands bearing an iron(II) clathrochelate core. osti.govrsc.org The resulting material, Zr-GU-1, demonstrated stable crystallinity and significant porosity. osti.govrsc.org
The versatility of dichlorooxozirconium octahydrate as a precursor allows for its combination with a vast library of organic ligands, enabling the targeted design and synthesis of coordination polymers with tailored properties for catalysis, gas storage, and separation. nih.govosti.gov
Catalytic Applications in Organic Synthesis and Beyond
Precursor for Heterogeneous Zirconia-Based Catalysts
Oxozirconium (B3365124);octahydrate;dihydrochloride (B599025) is a widely utilized precursor for creating other zirconium compounds and, notably, for synthesizing heterogeneous zirconia-based catalysts. fishersci.iemdpi.com These catalysts are of great interest due to their tunable physical and chemical properties. mdpi.com The preparation of these materials, such as copper-zirconia catalysts, often involves combining a zirconium precursor like zirconyl chloride with a precursor for the metal component, such as copper nitrate (B79036). mdpi.com The final properties of the catalyst are influenced by various synthesis parameters, including temperature, pH, and the precipitating agent used. mdpi.com Zirconia can exist in several polymorphs (monoclinic, tetragonal, and cubic) as well as an amorphous phase, and the specific phase composition impacts the textural, acid-base, and redox characteristics of the final catalytic material. mdpi.com
Zirconia-based materials derived from precursors like oxozirconium;octahydrate;dihydrochloride are recognized for their valuable acid-base properties, making them effective catalysts in various organic transformations. mdpi.com The surface of zirconia possesses both acidic and basic sites, which can be tailored by controlling the synthesis method and crystalline phase. mdpi.com This dual functionality is particularly advantageous in reactions requiring the co-presence of acid-base pairs. For instance, in the upgrading of alcohols, the acid-base properties of the zirconia support are crucial for the reaction to proceed efficiently. mdpi.com The combination of zirconia with metals like copper creates multifunctional catalysts where the zirconia support provides the necessary acid-base sites for the initial steps of alcohol coupling. mdpi.com
The combination of zirconia, derived from this compound, with a redox-active metal like copper leads to powerful multifunctional catalysts for oxidation and reduction processes. mdpi.com In these systems, zirconia acts as a support that enhances the activity and selectivity of the metal. The interaction between copper and zirconia is a key factor for catalytic performance. mdpi.com These catalysts have demonstrated high efficacy in processes linked to the methanol (B129727) economy. For example, in the reverse water-gas shift (RWGS) reaction, which is a reduction reaction, the hydroxylated surface of the zirconia support plays a direct role in the catalytic cycle. mdpi.com The synergy between the metallic sites for hydride formation and the redox properties of the support makes these materials highly effective. mdpi.com
Zirconium dioxide (ZrO2) nanoparticles, which can be synthesized from this compound via methods like precipitation, exhibit significant photocatalytic capabilities. nanoient.orgresearchgate.net Due to a wide bandgap and a highly negative conduction band, ZrO2-based nanomaterials are effective at generating charge carriers (electron-hole pairs) when illuminated, which can then participate in redox reactions to degrade organic pollutants. nanoient.orgresearchgate.net For instance, biosynthesized ZrO2 nanoparticles have been shown to be efficient photocatalysts for the degradation of organic dyes under sunlight. researchgate.net In one study, these nanoparticles achieved 94% degradation of Reactive Yellow 160 dye within 120 minutes. researchgate.net The effectiveness of these materials stems from their ability to produce reactive oxygen species that break down complex organic molecules. researchgate.net
Table 1: Photocatalytic Degradation of Dyes using ZrO₂-Based Catalysts
| Catalyst | Target Pollutant | Degradation Efficiency | Reference |
|---|---|---|---|
| Biosynthesized ZrO₂ Nanoparticles | Reactive Yellow 160 | 94% in 120 min | researchgate.net |
| ZrO₂ Photocatalyst | Acid Blue Dye | 65% | researchgate.net |
Homogeneous Catalysis with this compound
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, which can lead to high efficiency and selectivity. youtube.com this compound itself acts as an efficient, water-tolerant, and often reusable homogeneous catalyst for a variety of organic transformations. researchgate.netresearchgate.net Its appeal as a "green" catalyst is enhanced by its low toxicity, low cost, and ready availability. researchgate.net
This compound has proven to be a highly effective catalyst for condensation reactions, particularly for the synthesis of amides. researchgate.net It facilitates the direct condensation of carboxylic acids with amines or their surrogates. In one notable application, it catalyzes the reaction between carboxylic acids and N,N'-dimethylurea under microwave irradiation to produce N-methylamides in moderate to excellent yields. researchgate.net This method is valued for its efficiency and the reusability of the catalyst. The reaction proceeds smoothly for a range of aromatic and aliphatic carboxylic acids. researchgate.net
Table 2: ZrOCl₂·8H₂O-Catalyzed Conversion of Carboxylic Acids to N-Methylamides
| Entry | Carboxylic Acid | Product (N-Methylamide) | Yield (%) |
|---|---|---|---|
| 1 | Benzoic acid | N-Methylbenzamide | 95 |
| 2 | 4-Nitrobenzoic acid | N-Methyl-4-nitrobenzamide | 92 |
| 3 | 4-Methoxybenzoic acid | N-Methyl-4-methoxybenzamide | 94 |
| 4 | 4-Chlorobenzoic acid | N-Methyl-4-chlorobenzamide | 90 |
| 5 | Phenylacetic acid | N-Methyl-2-phenylacetamide | 85 |
| 6 | Cinnamic acid | N-Methylcinnamamide | 88 |
Data sourced from a study on the catalytic conversion using ZrOCl₂·8H₂O under microwave irradiation. researchgate.net
Multicomponent reactions (MCRs), where multiple reactants combine in a single step to form a product, are highly valued in organic synthesis for their efficiency and atom economy. researchgate.net this compound has emerged as a powerful catalyst for various one-pot MCRs, especially in the synthesis of diverse heterocyclic compounds. researchgate.net Its catalytic activity enables the construction of complex molecular architectures from simple starting materials under conventional heating or microwave irradiation. researchgate.net The use of this catalyst provides advantages such as milder reaction conditions, easier workup procedures, and often better yields compared to other methods. researchgate.net
Table 3: Examples of Heterocyclic Compounds Synthesized via MCRs Catalyzed by ZrOCl₂·8H₂O
| Compound Class | Reaction Type | Reference |
|---|---|---|
| Hexahydroquinolines | Multicomponent Synthesis | researchgate.net |
| 4H-Chromenes | Multicomponent Synthesis | researchgate.net |
| 1,8-Dioxo-octahydroxanthenes | Multicomponent Synthesis | researchgate.net |
| 2,4,6-Triarylpyridines | Multicomponent Synthesis | researchgate.net |
| 3,4-Dihydropyrimidin-2(1H)-ones | Biginelli Reaction | researchgate.net |
Catalyst Support Preparation and Modification
Zirconyl chloride octahydrate serves as a crucial precursor for the synthesis of zirconia (ZrO₂), a widely used catalyst support known for its thermal stability and chemical inertness. rsc.orgresearchgate.net The properties of the resulting zirconia support, such as its surface area and crystal phase, are highly dependent on the preparation conditions, particularly the calcination temperature.
The preparation of zirconia supports from zirconyl chloride octahydrate typically involves precipitation of hydrous zirconia, followed by calcination. researchgate.net Studies have shown that the specific surface area of the zirconia support decreases as the calcination temperature increases. For example, a zirconia sample prepared by precipitation from a zirconyl chloride solution and calcined at 450°C can exhibit a high surface area of 111 m²/g. researchgate.net However, increasing the calcination temperature to 850°C can lead to a significant reduction in the surface area by approximately 97%, which is attributed to crystallite growth and inter-crystallite sintering. researchgate.net
Zirconyl chloride octahydrate is also utilized in the modification of existing catalyst supports. For instance, it has been used to modify steel slag and fly ash to create an efficient phosphorus removal composite. nih.gov In this process, the base materials are loaded with zirconium ions from a zirconyl chloride octahydrate solution, which leads to the formation of active zirconium oxides and hydroxides on the surface and in the pores of the adsorbent materials, thereby increasing the number of phosphorus adsorption sites. nih.gov The optimal loading was achieved with mass ratios of zirconyl chloride octahydrate to fly ash and steel slag of 0.4 and 0.6, respectively, at a pH of 10 for 12 hours. nih.gov
Furthermore, zirconyl chloride octahydrate is a precursor in the synthesis of nickel-modified sulfated zirconia catalysts. researchgate.net These catalysts are prepared via a hydrothermal process using ZrOCl₂·8H₂O, followed by sulfation and impregnation with nickel. researchgate.net The resulting Ni/SO₄/ZrO₂ catalysts have shown to be effective in the hydrocracking of waste cooking oil. researchgate.net The use of zirconyl chloride as a precursor can, however, lead to the presence of chlorine in the final catalyst, which may result in lower nickel surface area and high acidity compared to catalysts prepared from chlorine-free precursors like zirconium oxy-nitrate. researchgate.net
| Support Material | Precursor | Calcination Temperature (°C) | Resulting Surface Area (m²/g) | Reference |
| Zirconia | Zirconyl chloride octahydrate | 450 | 111 | researchgate.net |
| Zirconia | Zirconyl chloride octahydrate | 850 | ~3.3 | researchgate.net |
| Zr-MCM-41 | Zirconyl chloride octahydrate | up to 1000 | Good long-range order of mesopores | researchgate.net |
Applications in Electrocatalysis
The use of zirconium-based materials in electrocatalysis is an area of growing interest, particularly for reactions such as the electrochemical reduction of CO₂ and the hydrogen evolution reaction (HER). While many studies on zirconium-based electrocatalysts employ precursors other than zirconyl chloride octahydrate, the findings provide insight into the potential applications of materials derived from it.
In the realm of CO₂ electroreduction, zirconium-based catalysts have been investigated for their ability to convert CO₂ into valuable chemicals like carbon monoxide (CO) and methane (B114726) (CH₄). For example, zirconium nitride (ZrN) nanoparticles, which can be prepared from zirconium chloride precursors, have shown catalytic activity for the electrochemical reduction of CO₂. researchgate.net In one study, ZrN nanoparticles produced CO with a Faradaic efficiency of 22% and hydrogen with a Faradaic efficiency of 54% at a potential of -0.8 V versus the reversible hydrogen electrode (RHE). researchgate.net
For the hydrogen evolution reaction, which is crucial for producing green hydrogen through water electrolysis, various non-precious metal catalysts are being explored to replace expensive platinum-based catalysts. mdpi.comresearchgate.netescholarship.org While direct use of zirconyl chloride octahydrate to prepare HER electrocatalysts is not extensively documented, zirconium-based materials are being investigated. For instance, metal borides containing zirconium have been studied using density functional theory to understand their potential for HER activity. escholarship.org The performance of an electrocatalyst is often evaluated by its overpotential at a specific current density and its Faradaic efficiency. mdpi.com
| Electrocatalytic Reaction | Catalyst | Precursor | Key Performance Metric | Value | Reference |
| CO₂ Reduction | ZrN nanoparticles | ZrCl₄ | Faradaic Efficiency for CO | 22% at -0.8 V vs. RHE | researchgate.net |
| CO₂ Reduction | ZrN nanoparticles | ZrCl₄ | Faradaic Efficiency for H₂ | 54% at -0.8 V vs. RHE | researchgate.net |
| CO₂ Reduction | Ag–Cu NPs/C | Cu-BTC MOF and Silver Nanoparticles | Faradaic Efficiency for CO | ~90% at -0.79 V vs. RHE | uts.edu.au |
| Hydrogen Evolution | MoSe₂/CoSe₂@CFP | - | Overpotential at 10 mA cm⁻² | 137 mV | researchgate.net |
| Hydrogen Evolution | dr-MoN-0 | - | Overpotential at 10 mA cm⁻² (acidic) | 125 mV | researchgate.net |
Advanced Analytical Methodologies and In Situ Characterization
Quantitative Determination of Zirconium using Complexometric Titration
Complexometric titration is a widely used and accurate method for determining the concentration of zirconium ions in solutions prepared from compounds like oxozirconium (B3365124) dihydrochloride (B599025) octahydrate. The method relies on the formation of a stable, soluble complex between zirconium(IV) ions and a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). scribd.comdokumen.pub
A critical challenge in the titration of zirconium is its tendency to form polymeric species in aqueous solutions, which can lead to inaccurate results. To ensure a quantitative reaction with EDTA, these polymers must be broken down. This is typically achieved by boiling the zirconium-containing sample in a strong acid medium, such as 1N to 3N nitric acid (HNO₃) or hydrochloric acid (HCl), for a specific duration before titration. researchgate.nettandfonline.com This depolymerization step ensures that zirconium is present in a monomeric form that can readily react with EDTA.
The titration is performed in a hot, acidic solution (typically at 90-100°C and pH 1-2) to facilitate the reaction. tandfonline.comresearchgate.netgoogle.com Metallochromic indicators are used to signal the endpoint of the titration through a distinct color change. Xylenol Orange is a highly selective and sensitive indicator for zirconium, changing from red or pink to yellow at the equivalence point. rsc.orgsioc-journal.cnmetrohm.com Other indicators like Methylthymol Blue have also been employed. researchgate.net The sharpness of the endpoint can be affected by the acid concentration, with optimal results generally found in nitric or hydrochloric acid concentrations around 1N. researchgate.net The method can be highly selective, with common interfering ions such as Fe³⁺, Al³⁺, and Cu²⁺ being masked using specific reagents like acetylacetone. tandfonline.comresearchgate.net
The reliability of this method has been confirmed by comparing titration results with those from other analytical techniques, such as residue on ignition (ROI) tests, which showed excellent agreement. lupinepublishers.com
| Parameter | Condition | Purpose | Source(s) |
|---|---|---|---|
| Titrant | EDTA (0.03 M - 0.1 M) | Forms a stable 1:1 complex with Zr⁴⁺. | dokumen.pubresearchgate.netmetrohm.com |
| Depolymerization | Boiling in 1N-3N HNO₃ or HCl for ~3-5 minutes. | Breaks down polymeric zirconium species into reactive monomers. | researchgate.nettandfonline.com |
| Titration Medium | 1N Nitric Acid or ~1.25 M Hydrochloric Acid. | Maintains zirconium in a titratable form and prevents precipitation. | researchgate.nettandfonline.comgoogle.com |
| Temperature | 70°C - 100°C (Titration performed while hot). | Increases reaction rate and ensures complete complexation. | scribd.comresearchgate.netgoogle.com |
| Indicator | Xylenol Orange | Provides a sharp color change (pink to yellow) at the endpoint. | researchgate.netsioc-journal.cnmetrohm.com |
| pH | ~pH 1 | Optimal pH for the selective titration of zirconium with Xylenol Orange. | metrohm.com |
Spectroscopic Techniques for In-Situ Reaction Monitoring (e.g., FTIR, Raman in reaction vessels)
In-situ spectroscopic methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring chemical reactions involving zirconium compounds in real-time, without the need for sample extraction.
FTIR Spectroscopy is particularly useful for studying reactions in solution and at solid-liquid or solid-gas interfaces. It can be used to monitor the hydrolysis and condensation of zirconium species by observing changes in vibrational bands corresponding to Zr-O, Zr-OH, and water molecules. icm.edu.pl In the synthesis of materials like metal-organic frameworks (MOFs) where oxozirconium dihydrochloride octahydrate might be a precursor, in-situ FTIR can track the coordination of organic linkers to zirconium clusters and identify the formation of intermediate species. mdpi.comrsc.org By monitoring the disappearance of reactant bands and the appearance of product bands, reaction kinetics and mechanisms can be elucidated. rsc.org For example, studies on CO₂ and CO adsorption on zirconia-based catalysts utilize in-situ FTIR to identify various surface carbonate and formate (B1220265) species, providing insight into catalytic reaction pathways. rsc.orgnih.gov
Raman Spectroscopy is highly effective for in-situ analysis of aqueous solutions and solid phases, as the Raman signal of water is typically weak and non-interfering. This technique is well-suited for studying the hydrolysis of zirconium salts and the subsequent formation and transformation of zirconium oxides and hydroxides. kns.orgresearchgate.net It can distinguish between different crystalline phases of zirconia (monoclinic and tetragonal), which is crucial for understanding corrosion processes on zirconium alloys or the thermal decomposition of zirconium salts. kns.org In-situ Raman studies have been conducted in high-temperature water environments to observe the phase transformation of zirconium oxide films over time, revealing the transition from a tetragonal phase near the metal-oxide interface to a monoclinic phase as oxidation progresses. kns.org The technique can also track ligand exchange reactions in zirconium complexes in solution by monitoring changes in the vibrational modes of the coordinating ligands. researchgate.net
Thermal Analysis (TGA, DSC) for Decomposition Studies and Hydration State Analysis
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and decomposition pathway of oxozirconium dihydrochloride octahydrate (ZrOCl₂·8H₂O). These methods provide quantitative information on mass changes and heat flow as a function of temperature.
The thermal decomposition of ZrOCl₂·8H₂O occurs in distinct, sequential steps. ptb.de
Dehydration: The initial mass loss begins around 70°C and corresponds to the removal of the eight water molecules of hydration. ptb.de This process often occurs in multiple stages, as shown by TGA curves. For instance, a first step might involve the loss of four water molecules to form ZrOCl₂·4H₂O, followed by further dehydration. A study reported mass loss stages with maximum rates at 113°C and 162°C, corresponding to dehydration. researchgate.net
Dehydrochlorination/Decomposition: Following dehydration, typically above 230°C, the compound undergoes thermal hydrolysis. ptb.de This involves the elimination of hydrogen chloride (HCl) and the formation of hydrated zirconium oxides. This decomposition step eventually leads to the formation of amorphous zirconium dioxide (ZrO₂). ptb.deresearchgate.net
Crystallization: Upon further heating to higher temperatures (e.g., above 400°C), the amorphous ZrO₂ crystallizes. researchgate.net Initially, a metastable tetragonal phase of ZrO₂ may form, which then transforms into the thermodynamically stable monoclinic phase at even higher temperatures (above 850°C). researchgate.net
DSC analysis complements TGA by identifying the thermal nature of these events. The dehydration and decomposition steps are typically associated with endothermic effects, as observed in DTA/DSC curves. ptb.de The final crystallization of ZrO₂ is an exothermic process. The precise temperatures and mass losses for each step can be influenced by experimental conditions such as heating rate and atmosphere. ptb.de
| Temperature Range (°C) | Process | Mass Loss (%) / Event Type | Product(s) | Source(s) |
|---|---|---|---|---|
| ~70 - 230 | Dehydration (loss of 8 H₂O) | Endothermic; Step-wise mass loss (e.g., 25.3% then 18.3%) | ZrOCl₂·xH₂O (e.g., x=4, 2, 0) | ptb.deresearchgate.net |
| > 230 | Thermal Hydrolysis / Decomposition | Endothermic; Mass loss due to HCl elimination | Hydrated Zirconium Oxides | ptb.de |
| ~400 - 700 | Crystallization | Exothermic | Metastable tetragonal ZrO₂ | researchgate.net |
| > 850 | Phase Transformation | Exothermic | Monoclinic ZrO₂ |
Rheological Studies of Zirconium Solutions and Gels
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically. Rheological studies are crucial for understanding and controlling the properties of solutions and gels derived from zirconium compounds, including those starting from oxozirconium dihydrochloride octahydrate. These studies are particularly relevant in the context of sol-gel processing and the formulation of materials like fracturing fluids or MOF-based monoliths. scientific.netrsc.org
Key parameters measured in rheological studies include viscosity, storage modulus (G'), and loss modulus (G'').
Viscosity measures a fluid's resistance to flow. The viscosity of zirconium solutions can change significantly during polymerization and gelation.
Storage Modulus (G') represents the elastic component of a viscoelastic material, indicating its ability to store energy. An increase in G' is characteristic of network formation during gelation. mdpi.com
Loss Modulus (G'') represents the viscous component, indicating the energy dissipated as heat.
The transition from a liquid-like sol to a solid-like gel (the gel point) can be precisely determined by monitoring G' and G'', often identified as the point where G' surpasses G''. scientific.net The gelation time is a critical parameter that is strongly influenced by factors such as temperature, pH, and the concentration of the zirconium precursor and any crosslinking agents. scientific.netmdpi.com For instance, in zirconium-crosslinked polymer gels, increasing temperature or the concentration of the zirconium crosslinker generally enhances the crosslinking kinetics, leading to a shorter gelation time and a higher final gel strength (G'). scientific.netmdpi.com Rheological measurements provide insight into the structure and strength of the gel network, which is essential for tailoring materials for specific applications, such as high-temperature-resistant fracturing fluids or hierarchically porous catalysts. rsc.orgmdpi.comacs.org
Small-Angle X-ray Scattering (SAXS) for Solution Structure and Aggregation
Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive analytical technique used to investigate the structure of materials at the nanoscale, typically from 1 to 100 nm. It is exceptionally well-suited for studying the size, shape, and aggregation of species in solution, making it invaluable for characterizing the behavior of oxozirconium dihydrochloride octahydrate in aqueous environments.
When dissolved in water, particularly in acidic conditions, oxozirconium dihydrochloride octahydrate forms a characteristic tetranuclear cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. acs.orgresearchgate.netnih.gov SAXS studies have been instrumental in confirming the existence and determining the size of this tetrameric species in solution. acs.orgacs.org The radius of gyration (Rg) for this tetramer has been reported to be approximately 3.8 Å. acs.org
SAXS is also highly sensitive to changes in the solution structure, such as polymerization and aggregation, which can be induced by varying conditions like pH, concentration, or temperature. researchgate.net Research has shown that in solutions with lower acidity, an equilibrium exists between the tetramer and a larger octameric species, which is formed by the stacking of two tetramers and has a radius of gyration of about 5.1 Å. acs.org Further hydrolysis, induced by aging or the addition of a base, leads to the formation of larger polymeric species. acs.orgresearchgate.net Depending on the conditions, these can be globular aggregates or extended, rod-like chains formed from stacked tetrameric units. researchgate.netresearchgate.net By analyzing the scattering data, detailed information about the particle shape, size distribution, and fractal dimensions of these aggregates can be obtained, providing a deep understanding of the hydrolysis and condensation pathways of zirconium in solution. bohrium.com
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations of Zirconium Complexes
Electronic structure calculations are fundamental to understanding the bonding, stability, and spectroscopic properties of zirconium complexes. For the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation, such calculations have been instrumental in confirming its structure and elucidating the nature of the zirconium-ligand interactions.
Initial structural confirmation and refinement have been achieved through experimental techniques like X-ray diffraction, which determined the tetrameric nature of the zirconyl chloride cation. researchgate.net Computational studies, often employing Density Functional Theory (DFT), have further explored the electronic landscape of this and related zirconium clusters. lbl.gov These calculations provide insights into the molecular orbitals, charge distribution, and the nature of the chemical bonds within the complex. For instance, electronic structure analyses have been used to investigate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap, which is crucial for understanding the cluster's reactivity and kinetic stability. lbl.govresearchgate.net
In one study, the mean bond lengths within the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ complex were calculated, showing a distinction between the bridging hydroxyl groups and the terminal water molecules. researchgate.net The Zr-OH (bridging) bond length was found to be approximately 2.142 Å, while the Zr-OH₂ (terminal) bond length was longer, at about 2.272 Å. researchgate.net These computational findings are in close agreement with experimental data and highlight the different roles of the ligands in the complex's electronic structure.
| Bond Type | Mean Bond Length (Å) | Reference |
|---|---|---|
| Zr—OH (bridging) | 2.142 ± 0.019 | researchgate.net |
| Zr—OH₂ (terminal) | 2.272 ± 0.032 | researchgate.net |
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Pathways
Density Functional Theory (DFT) is a versatile computational method used to investigate the thermodynamics and kinetics of chemical reactions. For zirconium complexes, DFT studies have been pivotal in understanding hydrolysis reactions, polymerization pathways, and the stability of various species in solution.
The hydrolysis of the Zr(IV) ion is a complex process leading to the formation of various monomeric and polymeric species, with the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer being a particularly stable product. researchgate.netacs.org DFT calculations have been employed to determine the Gibbs free energies of hydrolysis for different zirconium species, helping to construct Pourbaix diagrams that map out the stable species as a function of pH and concentration. lbl.gov
One notable study used DFT to compare the thermodynamic stability of the experimentally observed [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer with a hypothetical hexanuclear cluster, [Zr₆O₄(OH)₄(H₂O)₂₄]¹²⁺. lbl.gov The calculations revealed that the aqueous tetramer is significantly more stable than the aqueous hexamer, with a Gibbs free energy difference of approximately 17.8 kcal/mol at standard conditions. researchgate.netresearchgate.net This finding explains the prevalence of the tetrameric species in aqueous solutions.
DFT has also been used to probe the reaction mechanisms of zirconium-containing materials in catalytic applications. For example, in the hydrolysis of phosphoester bonds catalyzed by zirconium-oxo clusters, DFT calculations can elucidate the role of the binuclear Zr(IV)-Zr(IV) active site and map out the energy profile of the reaction pathway. nih.gov Similarly, investigations into the atomic layer deposition of zirconium oxide have used DFT to simulate the surface reactions of zirconium precursors, identifying the most favorable reaction pathways and the ligands that are released during the process. nih.gov
| System/Process Investigated | Key DFT Finding | Reference |
|---|---|---|
| Aqueous stability of Zr(IV) clusters | The [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer is ~17.8 kcal/mol more stable than the hypothetical [Zr₆O₄(OH)₄(H₂O)₂₄]¹²⁺ hexamer. | researchgate.netresearchgate.net |
| Hydrolysis of Zr(IV) | Identified various stable monomeric and polymeric hydrolysis products, including the tetramer. | researchgate.net |
| ALD of Zirconium Oxide | Calculated low activation energies for the release of the first two NMe₂ ligands during precursor chemisorption. | nih.gov |
Computational Modeling of Zirconium-Containing Materials and Their Properties
Computational modeling extends beyond single molecules to predict the properties of bulk materials containing zirconium. These models are vital for materials science applications, enabling the design and screening of new materials with desired functionalities. Zirconyl chloride often serves as a precursor for the synthesis of various zirconium-containing materials, such as zirconia (ZrO₂) and metal-organic frameworks (MOFs).
Computational studies on zirconia, a technologically important ceramic, have explored its various crystalline phases (monoclinic, tetragonal, and cubic) and the effects of dopants on its properties. berkeley.edu Interatomic potential simulations have been used to investigate the bulk and surface structures of yttria-stabilized zirconia (YSZ), a common solid electrolyte. These models can predict surface energies and the segregation behavior of dopants. researchgate.net
In the field of metal-organic frameworks, computational modeling plays a crucial role in predicting the structure, stability, and performance of new materials. DFT calculations have been used to explore the properties of novel zirconium-based MOFs, such as the UiO series. lbl.gov These studies can predict mechanical properties like the bulk modulus, as well as electronic properties and formation enthalpies, which indicate the material's stability. nih.gov Such computational screening helps to identify promising candidates for applications in gas storage, separation, and catalysis before their synthesis and experimental testing.
Furthermore, computational models have been developed to understand the interaction of water with zirconia surfaces, which is critical for applications in catalysis and corrosion resistance. berkeley.edu These models can provide insights into the chemisorption of water and the formation of hydroxyl groups on the surface.
| Material | Computational Method | Property Investigated | Reference |
|---|---|---|---|
| Yttria-Stabilized Zirconia (YSZ) | Interatomic Potential Simulations | Bulk and surface structure, dopant segregation | researchgate.net |
| Zirconium-based MOFs (e.g., UiO-66) | Density Functional Theory (DFT) | Crystal structure, bulk modulus, electronic properties, stability | lbl.govnih.gov |
| Zirconia (ZrO₂) | Molecular Dynamics (MD) | Melting point, phase stability | researchgate.net |
| Zirconia-water interface | Density Functional Theory (DFT) | Water adsorption and dissociation | berkeley.edu |
Comparative Academic Studies with Other Zirconium Precursors
Comparative Reactivity and Hydrolysis Behavior with Zirconium Tetrachloride
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) and zirconium tetrachloride (ZrCl₄) are both important Lewis acid catalysts in organic synthesis, yet they exhibit significant differences in their reactivity and hydrolysis behavior. researchgate.net ZrOCl₂·8H₂O is itself a product of the hydrolysis of zirconium tetrachloride. wikipedia.org
The most striking difference lies in their interaction with water. Zirconium tetrachloride is extremely sensitive to moisture and hydrolyzes rapidly and exothermically in water. nih.gov This high reactivity can be a drawback, requiring stringent anhydrous conditions for many applications. In contrast, zirconyl chloride octahydrate is, by its nature, water-tolerant and stable in aqueous solutions. organic-chemistry.org Its catalytic activity is often retained, and sometimes even enhanced, in the presence of moisture, which makes it a more practical and "green" catalyst for many organic transformations. researchgate.netorganic-chemistry.org
In aqueous solution, zirconyl chloride octahydrate exists as a stable tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.orgcdnsciencepub.com This structure, featuring bridging hydroxide (B78521) ligands, is fundamentally different from the monomeric nature of ZrCl₄ in non-aqueous solvents. This structural difference dictates their behavior as Lewis acids. While ZrCl₄ is a powerful Lewis acid, its utility is sometimes hampered by its aggressiveness and lack of selectivity. researchgate.net ZrOCl₂·8H₂O, possessing milder acidity, can catalyze reactions more selectively, acting on specific functional groups without causing unwanted side reactions. researchgate.net
| Property | Oxozirconium (B3365124);octahydrate;dihydrochloride (B599025) (ZrOCl₂·8H₂O) | Zirconium Tetrachloride (ZrCl₄) |
| Formula | [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂ | ZrCl₄ |
| Appearance | White crystalline solid wikipedia.orgguidechem.com | White crystalline solid |
| Water Solubility | Soluble guidechem.com | Reacts with water (hydrolyzes) nih.gov |
| Moisture Stability | High, water-tolerant researchgate.netorganic-chemistry.org | Low, highly sensitive to moisture researchgate.net |
| Lewis Acidity | Mild researchgate.net | Strong researchgate.net |
| Handling | Easy to handle researchgate.netorganic-chemistry.org | Requires anhydrous conditions |
| Toxicity (LD₅₀, oral rat) | 2950 mg/kg researchgate.net | 1688 mg/kg researchgate.net |
Comparison with Zirconium Nitrates and Alkoxides in Material Synthesis
In the synthesis of advanced materials like zirconia (ZrO₂), the choice of precursor profoundly affects the final product's characteristics, such as crystal phase, particle size, and morphology.
Comparison with Zirconium Nitrates:
When used in hydrothermal synthesis of nanocrystalline ZrO₂, zirconyl chloride and zirconyl nitrate (B79036) (ZrO(NO₃)₂) yield different outcomes. A study found that under identical hydrothermal conditions (0.25 M aqueous solutions, temperatures from 423-523 K), both precursors produced the monoclinic phase of zirconia (m-ZrO₂). researchgate.net However, a key difference was the rate of hydrolysis; zirconyl chloride in 0.25 M solutions was found to hydrolyze irreversibly at a much slower rate than zirconyl nitrate. researchgate.net This slower hydrolysis rate associated with the chloride precursor can be advantageous, allowing for better control over particle nucleation and growth. Another study noted that when synthesizing zirconium dioxide, using zirconyl chloride octahydrate as the starting material could lead to the formation of both monoclinic and tetragonal phases, whereas using zirconyl nitrate dihydrate tended to produce only the monoclinic phase. researchgate.net
Comparison with Zirconium Alkoxides:
Zirconium alkoxides, such as zirconium isopropoxide (Zr(OⁱPr)₄), are common precursors in sol-gel and deposition processes, particularly for creating thin films. nih.gov They are highly reactive and readily hydrolyze to form zirconia. This high reactivity necessitates careful control of reaction conditions, often in organic solvents. Zirconyl chloride octahydrate, being water-soluble, offers a simpler, often aqueous-based route for the synthesis of zirconia nanoparticles and other materials. researchgate.netrsc.org While alkoxides are precursors for high-purity oxides, their synthesis and handling can be more complex and costly compared to the straightforward use of zirconyl chloride octahydrate. nih.gov Zirconium alkoxides have been extensively used as single-source precursors for producing zirconia films through solution hydrolysis or thermal decomposition. nih.gov
| Precursor | Synthesis Method | Typical Solvent | Key Characteristics in Synthesis |
| Oxozirconium;octahydrate;dihydrochloride | Hydrothermal, Precipitation, Sol-gel researchgate.netresearchgate.net | Water, Alcohols guidechem.com | Slower hydrolysis than nitrate, can yield mixed phases (m-ZrO₂, t-ZrO₂). researchgate.net Water-tolerant and cost-effective. |
| Zirconium Nitrate | Hydrothermal, Combustion researchgate.netrsc.org | Water | Faster hydrolysis than chloride, tends to form pure monoclinic phase (m-ZrO₂) under certain conditions. researchgate.net |
| Zirconium Alkoxides (e.g., Zr(OⁱPr)₄) | Sol-gel, Thermal Decomposition nih.gov | Organic Solvents | Highly reactive, sensitive to moisture, used for high-purity films and bimetallic oxides. nih.gov |
Advantages and Limitations in Specific Synthesis and Catalytic Applications
Zirconyl chloride octahydrate has emerged as a preferred catalyst for a wide range of organic reactions due to a unique combination of advantageous properties. researchgate.netsemanticscholar.org
Advantages:
"Green" Catalyst: It is considered an environmentally benign Lewis acid due to its low toxicity, low cost, and stability. researchgate.netorganic-chemistry.orgresearchgate.net
Water Tolerance: Unlike many other Lewis acids, its ability to function effectively in the presence of water simplifies reaction procedures and broadens its applicability. organic-chemistry.org
Ease of Handling and Reusability: As a stable, non-hygroscopic solid, it is easy to handle. researchgate.net In many catalytic applications, it can be recovered and reused for several cycles without a significant loss of activity, which is economically and environmentally beneficial. organic-chemistry.orgresearchgate.net
High Catalytic Activity: It efficiently catalyzes a variety of organic transformations, including acetylations, esterifications, and multi-component reactions, often providing high yields in short reaction times and under mild or solvent-free conditions. organic-chemistry.orgresearchgate.netsemanticscholar.org
Selectivity: Its mild acidity allows for chemoselectivity, enabling it to catalyze reactions on specific functional groups without affecting other sensitive parts of a molecule. researchgate.net
Limitations:
Milder Acidity: While an advantage for selectivity, its milder Lewis acidity compared to catalysts like zirconium tetrachloride means it may be less effective for reactions that require a very strong Lewis acid to proceed at a practical rate. researchgate.net
Solubility: Its high solubility in water and polar solvents can make catalyst recovery challenging in certain reaction systems, potentially complicating product purification. guidechem.com
Presence of Water and Chloride: The coordinated water and chloride ions can sometimes interfere with specific catalytic cycles or material synthesis pathways where an anhydrous, halide-free environment is essential. The chloride ions, for instance, are not ligands but can influence the ionic environment of the reaction. wikipedia.org
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Routes with Enhanced Sustainability
The conventional industrial production of zirconyl chloride octahydrate often involves energy-intensive processes with significant environmental drawbacks, such as the generation of large volumes of acidic and alkaline waste. acs.org A common method involves the caustic fusion of zircon sand at high temperatures, followed by dissolution in acid. scispace.com These methods are not only energy-consuming but also produce considerable waste that requires treatment. acs.org
In response to growing environmental concerns, the principles of green chemistry are being applied to develop more sustainable synthetic routes. A promising approach involves the use of water as a solvent at milder temperatures. For instance, a green chemistry method for synthesizing zirconium-based metal-organic framework (MOF) hydrogel composites utilizes zirconyl chloride octahydrate in water at a relatively low temperature of 50°C. rsc.org This method significantly reduces energy consumption and avoids the use of hazardous organic solvents. rsc.org Another avenue of research focuses on improving the efficiency of existing processes to reduce waste and energy usage. acs.org Microwave-assisted synthesis is also being explored as a rapid and energy-efficient alternative for producing zirconium-based materials from zirconyl chloride octahydrate precursors. researchgate.net
Future research will likely focus on refining these greener methods, exploring novel precursors, and developing closed-loop processes that minimize waste and maximize resource efficiency. The goal is to establish economically viable and environmentally benign production methods that align with the principles of sustainable development.
Integration into Next-Generation Functional Materials and Nanotechnologies
Zirconyl chloride octahydrate is a key building block for a diverse range of advanced functional materials and nanotechnologies, primarily through its role as a precursor to zirconia (ZrO₂) and other zirconium compounds. researchgate.netacs.org Its water solubility makes it an ideal starting material for various solution-based synthesis techniques. unipd.it
Researchers have successfully used zirconyl chloride octahydrate to synthesize a variety of zirconia nanostructures with tailored properties. These include:
Nanoparticles: Hydrothermal treatment of zirconyl chloride octahydrate can produce pure tetragonal zirconia nanoparticles, which are valuable in ceramics and catalysis. semanticscholar.org By controlling the reaction conditions, it is also possible to synthesize the cubic phase of ZrO₂ in the form of mesoporous nanoparticles. semanticscholar.org
Unique Morphologies: Scientists have fabricated unique star-shaped zirconia particles and hollow zirconia spheres using zirconyl chloride octahydrate as the zirconium source. semanticscholar.org These novel morphologies can lead to enhanced performance in applications such as catalysis and drug delivery.
Thin Films: The compound is used as a reagent in the formation of zirconia thin films, which have applications in electronics and protective coatings. researchgate.net
Metal-Organic Frameworks (MOFs): Zirconyl chloride octahydrate is a common precursor for the synthesis of zirconium-based MOFs. rsc.org These materials have exceptionally high surface areas and tunable pore sizes, making them promising for gas storage, separation, and catalysis. rsc.org
The versatility of zirconyl chloride octahydrate as a precursor is a key driver of its integration into next-generation technologies. Future work will likely focus on developing more complex and hierarchical nanostructures with precisely controlled properties for advanced applications in areas such as renewable energy, environmental remediation, and biomedicine.
Exploration of Unconventional Catalytic Transformations
Zirconyl chloride octahydrate and its derivatives are gaining prominence as catalysts in a variety of organic transformations, often presenting a greener and more efficient alternative to traditional catalysts. researchgate.netrsc.org While its use in conventional reactions like esterification and acylation is well-established, current research is venturing into more complex and unconventional catalytic applications. rsc.orgrsc.org
A significant area of exploration is in cascade catalysis , where multiple reaction steps are carried out in a single pot with a multifunctional catalyst. Zirconium-based catalysts derived from zirconyl chloride octahydrate are showing great promise in this field. For example, a porphyrinic zirconium metal-organic framework has been shown to catalyze the cascade conversion of CO₂ to alcohols. kns.org In another instance, zirconia-supported mesoporous zeolites have been engineered for the one-pot conversion of furfural (B47365) to γ-valerolactone, a valuable biofuel and platform chemical. mdpi.com These cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified processes. kns.orgmdpi.com
The catalytic activity of zirconyl chloride octahydrate is attributed to its nature as a mild Lewis acid. rsc.org This property is being exploited in a growing number of organic syntheses, including the formation of various heterocyclic compounds. rsc.orgmdpi.comresearchgate.net The future of zirconium-based catalysis will likely involve the design of more sophisticated, multifunctional catalysts capable of facilitating complex and previously inaccessible chemical transformations, with a continued emphasis on sustainability and efficiency.
Advanced In-Situ Characterization Techniques for Mechanistic Elucidation
A deeper understanding of the reaction mechanisms at a molecular level is crucial for the rational design of more efficient catalysts. Advanced in-situ characterization techniques, which allow for the study of catalysts under real reaction conditions, are proving to be invaluable in this pursuit.
Several powerful techniques are being employed to investigate the structural and electronic changes in zirconium-based catalysts derived from zirconyl chloride octahydrate during catalytic processes:
In-Situ Raman Spectroscopy: This technique is particularly useful for studying the phase transformations of zirconia-based materials, for example, in high-temperature water environments relevant to the hydrolysis of zirconyl chloride. nih.gov It can provide real-time information about the crystalline structure of the catalyst as the reaction proceeds. scispace.comelsevierpure.com
In-Situ X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES) provide detailed information about the local atomic structure and electronic state of the zirconium atoms within the catalyst. rsc.orgsemanticscholar.org This allows researchers to track changes in coordination number, bond distances, and oxidation state during catalyst activation and reaction. acs.orgrsc.org
Operando Fourier-Transform Infrared (FTIR) Spectroscopy: This method allows for the observation of vibrational modes of molecules adsorbed on the catalyst surface during the reaction. sigmaaldrich.comscbt.com It provides insights into the nature of active sites and the reaction intermediates, helping to unravel the catalytic cycle. sigmaaldrich.com
By combining these advanced in-situ techniques, researchers can build a comprehensive picture of the catalyst's behavior at the molecular level. This knowledge is essential for understanding structure-activity relationships and for the rational design of next-generation zirconium-based catalysts.
Computational Predictions for Rational Design of Zirconium-Based Systems
In parallel with experimental work, computational modeling has become an indispensable tool for the rational design of novel zirconium-based materials and catalysts. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are providing unprecedented insights into the fundamental properties and reactivity of these systems. wikipedia.org
Computational studies are being applied to:
Elucidate Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces of reactions, identifying transition states and reaction intermediates. This is particularly useful for understanding complex processes like the hydrolysis of zirconyl chloride precursors to form zirconia.
Predict Catalytic Activity: By modeling the interaction of reactants with the catalyst surface, it is possible to predict the catalytic activity and selectivity of different zirconium-based materials. This allows for the in-silico screening of a large number of potential catalysts before undertaking expensive and time-consuming experimental work.
Rational Design of Novel Catalysts: Computational methods enable the design of catalysts with specific properties. For example, researchers are using DFT to design single-atom zirconium-based catalysts for specific reactions like the nitrogen reduction reaction. QSAR studies are also being used to understand how the structure of zirconocene (B1252598) catalysts affects their performance in polymerization reactions. wikipedia.org
The synergy between computational predictions and experimental validation is accelerating the discovery and development of new zirconium-based systems with enhanced performance. As computational power and theoretical models continue to improve, the role of in-silico design in this field is expected to grow even more significant.
Q & A
Q. What are the ethical guidelines for reporting zirconium oxychloride octahydrate’s environmental impact in academic studies?
- Methodological Answer : Follow Green Chemistry principles (e.g., atom economy in synthesis) and disclose waste management protocols (e.g., neutralization of acidic byproducts). Use life cycle assessment (LCA) tools to quantify energy/water usage. Cite OSHA 1910.1020 for worker exposure limits during large-scale experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
